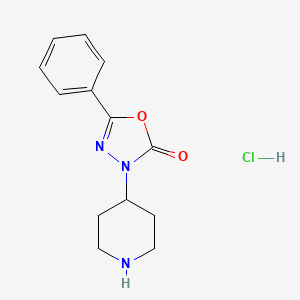

![molecular formula C10H7N3S B2377585 5-(1H-benzo[d]imidazol-2-yl)thiazole CAS No. 90765-94-9](/img/structure/B2377585.png)

5-(1H-benzo[d]imidazol-2-yl)thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(1H-benzo[d]imidazol-2-yl)thiazole” is a compound that contains a benzo[d]imidazole group attached to a thiazole ring . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of imidazole derivatives, such as “5-(1H-benzo[d]imidazol-2-yl)thiazole”, often involves the reaction of glyoxal and formaldehyde in ammonia . More complex heterocycles presenting the imidazole ring in their structure, such as benzo[d]imidazo[2,1-b]thiazoles, could be synthesized by the condensation of aromatic ketones and 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine in the presence of N-bromosuccinimide, PEG-400 and water as solvent .Molecular Structure Analysis

Imidazole, a core structure in “5-(1H-benzo[d]imidazol-2-yl)thiazole”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .科学的研究の応用

Anticancer Applications

Design and Synthesis for Anticancer Activity : A study by Edukondalu et al. (2021) focused on designing, synthesizing, and evaluating the anticancer activity of derivatives of 5-(1H-benzo[d]imidazol-2-yl)thiazole against various human cancer cell lines. Some derivatives showed promising activity, especially against breast and lung cancer cell lines (Edukondalu et al., 2021).

Synthesis of Anticancer Agents : Nofal et al. (2014) synthesized derivatives of 5-(1H-benzo[d]imidazol-2-yl)thiazole and tested their cytotoxic activity against HepG2 and PC12 cancer cell lines. Some compounds showed notable anticancer activity (Nofal et al., 2014).

Antimicrobial and Antifungal Applications

Antibacterial and Antifungal Activity : Reddy and Reddy (2010) synthesized novel derivatives of 5-(1H-benzo[d]imidazol-2yl)-1,3-thiazol-2-amines, which showed comparable antibacterial activity to standard drugs like Streptomycin and Benzyl penicillin, as well as antifungal activity against Fluconazole (Reddy & Reddy, 2010).

Synthesis and Evaluation of Antifungal Derivatives : Brahmeshwari and Gullapelli (2014) reported on the synthesis and antifungal activity of 3-(4-(4-(1H- benzo[d] imidazole-2-yl)phenylamino)thiazol-2-yl)-2-phenylthiazolidin-4-one derivatives. These compounds were evaluated for their antifungal activity (Brahmeshwari & Gullapelli, 2014).

Miscellaneous Applications

Corrosion Inhibition Properties : Ammal et al. (2018) studied the effect of benzimidazole derivatives on corrosion inhibition for mild steel in sulfuric acid. These derivatives displayed protective properties and were evaluated using various techniques (Ammal et al., 2018).

Fluorescent Sensor for Zn2+ Ion Detection : Moradi et al. (2020) synthesized benzo[d]imidazo[2,1-b]thiazole-based sensors for detecting Zn2+ ions. One of the sensors, BIT-3, showed selective fluorescence enhancement upon the addition of Zn2+ ions, making it useful for environmental monitoring (Moradi et al., 2020).

特性

IUPAC Name |

5-(1H-benzimidazol-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-11-6-14-9/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLDOZDIEFWUJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CN=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-benzo[d]imidazol-2-yl)thiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-6-(3-methoxybenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2377503.png)

![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2377505.png)

![tert-Butyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B2377507.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2377508.png)

![tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2377509.png)

![N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B2377511.png)

![1-[4-(3-Chlorophenyl)piperazino]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2377513.png)

![1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride](/img/structure/B2377517.png)

![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2377519.png)

![4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile](/img/structure/B2377520.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B2377524.png)